Lumateperone Exhibits a 60-Fold 5-HT2A/D2 Affinity Ratio, Far Exceeding that of Risperidone, Olanzapine, and Aripiprazole
Lumateperone demonstrates a 60-fold difference in its binding affinities for the serotonin 5-HT2A receptor (Ki = 0.54 nM) and the dopamine D2 receptor (Ki = 32 nM) . This ratio is substantially greater than that of comparator atypical antipsychotics: risperidone (12-fold), olanzapine (12.4-fold), and aripiprazole (0.18-fold) . The high 5-HT2A/D2 ratio is thought to improve effectiveness and reduce side effects by providing robust 5-HT2A antagonism with moderate D2 occupancy [1].
| Evidence Dimension | 5-HT2A to D2 receptor affinity ratio (fold difference) |
|---|---|
| Target Compound Data | 60-fold |
| Comparator Or Baseline | Risperidone: 12-fold; Olanzapine: 12.4-fold; Aripiprazole: 0.18-fold |
| Quantified Difference | Lumateperone ratio is 5x higher than risperidone, 4.8x higher than olanzapine, and 333x higher than aripiprazole |
| Conditions | In vitro radioligand binding assays; Ki values determined using human cloned receptors |
Why This Matters
This ratio predicts a superior therapeutic window with reduced motor side effects, informing selection for patients where EPS or hyperprolactinemia is a concern.
- [1] Cureus. (2025). Lumateperone Safety and Tolerability in Schizophrenia: A Narrative Review. Cureus, 17(11): e96165. View Source
